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mTOR inhibitor-1

Cat. No.: B604717
M. Wt: 363.21 g/mol
InChI Key: NKMSVTGHOVMMHV-UHFFFAOYSA-N
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Description

The Mammalian/Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling Network Architecture

The mTOR kinase does not function in isolation but as the catalytic core of two distinct, large multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.govnih.gov These complexes are differentiated by their unique protein components, which dictate their upstream regulation, downstream targets, and ultimate cellular functions. wikipedia.orgoup.com While both complexes share the mTOR kinase itself and a few other proteins, their distinct compositions lead to separate and sometimes opposing roles in cellular homeostasis. wikipedia.orgwikipedia.org

mTORC1 is a central sensor for nutrients, energy status, and growth factors, primarily controlling cell growth and proliferation. wikipedia.org Its activity is acutely sensitive to the inhibitor rapamycin. tandfonline.com When activated, mTORC1 promotes anabolic processes, including protein synthesis, lipid biogenesis, and nucleotide synthesis, while simultaneously inhibiting catabolic processes like autophagy. mdpi.comnih.gov

The core components of mTORC1 are essential for its function and assembly. wikipedia.org These components are detailed in the table below.

Component Function
mTOR The catalytic subunit, a serine/threonine kinase. oup.com
Raptor Regulatory-associated protein of mTOR; a scaffold protein essential for substrate recruitment and mTORC1 activity. wikipedia.orgnih.gov
mLST8 Mammalian lethal with SEC13 protein 8 (also known as GβL); stabilizes the mTOR kinase domain. wikipedia.orgnih.gov
PRAS40 Proline-rich Akt substrate of 40 kDa; an inhibitory subunit whose repression is relieved by growth factor signaling. wikipedia.orgwikipedia.org
DEPTOR DEP domain-containing mTOR-interacting protein; an endogenous inhibitor of mTOR activity. wikipedia.orgen-journal.org

Key functions of mTORC1 include the phosphorylation of downstream targets such as S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for initiating mRNA translation and protein synthesis. mdpi.comwikipedia.org By activating S6K1 and inactivating the translational repressor 4E-BP1, mTORC1 drives the production of proteins necessary for cell growth. wikipedia.org Furthermore, mTORC1 suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a key initiator of autophagosome formation. mdpi.comnih.gov

In contrast to mTORC1, mTORC2 is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can disrupt its assembly and function. wikipedia.orgtandfonline.com mTORC2 is primarily regulated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeleton organization. nih.govwikipedia.org

The distinct composition of mTORC2 underlies its unique functions. wikipedia.orgnih.gov Its core components are listed in the table below.

Component Function
mTOR The catalytic subunit. wikipedia.org
Rictor Rapamycin-insensitive companion of mTOR; a key scaffold protein essential for mTORC2's integrity and substrate recognition. wikipedia.orgportlandpress.com
mLST8 Shared with mTORC1; stabilizes the kinase domain. wikipedia.org
mSIN1 Mammalian stress-activated protein kinase-interacting protein 1; crucial for mTORC2 integrity and function, linking the complex to growth factor signaling. wikipedia.orgportlandpress.com
Protor-1/2 Protein observed with Rictor-1 and -2; contributes to mTORC2 function. wikipedia.orgwikipedia.org
DEPTOR Shared with mTORC1; an endogenous mTOR inhibitor. wikipedia.org

A primary function of mTORC2 is the activation of the kinase Akt (also known as Protein Kinase B). wikipedia.org mTORC2 phosphorylates Akt at a key serine residue (S473), which leads to its full activation. wikipedia.orgresearchgate.net Activated Akt then proceeds to regulate a multitude of cellular processes, including cell survival and proliferation. researchgate.net Additionally, mTORC2 controls the actin cytoskeleton through its phosphorylation of Protein Kinase Cα (PKCα) and regulates cell migration. physiology.orgwikipedia.org

Physiological Significance of mTOR Signaling in Eukaryotic Systems

The mTOR signaling network is a master regulator of metabolism and physiology across various tissues in eukaryotic organisms. wikipedia.org It plays an indispensable role in coordinating the balance between anabolic (building up) and catabolic (breaking down) processes in response to environmental cues like nutrient availability. nih.gov In the fed state, high nutrient levels activate mTORC1, promoting energy storage and the synthesis of proteins and lipids. nih.gov Conversely, during fasting or energy stress, mTOR activity is suppressed, which helps conserve energy by reducing protein synthesis and activating autophagy to recycle cellular components for fuel. nih.govnih.gov

This pathway is critical for the proper function of numerous organs, including the liver, muscle, adipose tissue, and the brain. wikipedia.org In the nervous system, mTOR signaling is fundamental for neuronal development, synaptic plasticity, and complex cognitive functions like memory. physiology.org Its role extends to regulating the cell cycle, where it can promote cell proliferation in response to growth signals. mdpi.commdpi.com Given its pervasive influence, the precise modulation of mTOR activity is crucial for maintaining organismal homeostasis. nih.gov Consequently, the deregulation of this pathway is a contributing factor to aging and a wide spectrum of human diseases, including cancer, type 2 diabetes, obesity, and neurodegenerative disorders. mdpi.comnih.gov

Fundamental Principles of mTOR Pathway Modulation by Inhibitory Compounds

Modulation of the mTOR pathway by inhibitory compounds, collectively represented by "mTOR inhibitor-1," is a significant area of therapeutic research. wikipedia.org These inhibitors function by targeting the mTOR kinase, but their mechanisms of action can differ substantially, leading to distinct biological outcomes. aacrjournals.org The primary classes of mTOR inhibitors are categorized based on their binding site and mechanism.

One major class is allosteric inhibitors . mdpi.com The archetypal compound in this class is rapamycin (also known as sirolimus) and its analogues (rapalogs). aacrjournals.org Rapamycin first forms a complex with the intracellular protein FKBP12. wikipedia.org This rapamycin-FKBP12 complex then binds to a specific domain on mTOR known as the FRB (FKBP12-Rapamycin Binding) domain. wikipedia.org This binding does not directly block the kinase's active site but allosterically inhibits the function of mTORC1, preventing it from phosphorylating its key downstream targets like S6K1. wikipedia.orgmdpi.com However, this mechanism results in incomplete inhibition of mTORC1 and generally does not affect mTORC2 activity. aacrjournals.orgmdpi.com

A second major class consists of ATP-competitive mTOR kinase inhibitors . aacrjournals.org These second-generation inhibitors were developed to overcome the limitations of rapalogs. aacrjournals.org They directly target the ATP-binding pocket within the mTOR kinase domain, preventing the kinase from functioning. mdpi.com Because both mTORC1 and mTORC2 rely on this kinase activity, these compounds inhibit both complexes. aacrjournals.org This dual inhibition leads to a more complete blockade of mTOR signaling, including the mTORC2-mediated activation of Akt, which is a key survival pathway often hyperactivated in cancers. wikipedia.orgmdpi.com A further development has led to dual mTOR/PI3K inhibitors , which target both mTOR and the closely related PI3K kinases. wikipedia.orgresearchgate.net

Inhibitor Class Mechanism of Action Target Complex(es) Representative Compound(s)
Allosteric Inhibitors (Rapalogs) Forms a complex with FKBP12, which binds to the FRB domain of mTOR, allosterically inhibiting mTORC1. wikipedia.orgmdpi.comPrimarily mTORC1. mdpi.comRapamycin (Sirolimus). aacrjournals.org
ATP-Competitive Inhibitors (TORKinibs) Binds directly to the ATP-binding site in the mTOR kinase domain. mdpi.comresearchgate.netmTORC1 and mTORC2. aacrjournals.orgAZD8055, Vistusertib. researchgate.net
Dual mTOR/PI3K Inhibitors Binds to the ATP-binding sites of both mTOR and PI3K kinases. researchgate.netmTORC1, mTORC2, and PI3K. researchgate.netDactolisib, PI-103. researchgate.netresearchgate.net

The choice of inhibitory strategy depends on the specific pathological context, as the different classes of inhibitors produce distinct downstream signaling effects and have different therapeutic potential. wikipedia.orgaacrjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15BrN2O3 B604717 mTOR inhibitor-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-[1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMSVTGHOVMMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Perspectives on Mtor Inhibitor Discovery and Target Identification

Genesis of Rapamycin (B549165): From Natural Product to Prototypical mTOR Inhibitor

The story of the first mTOR inhibitor begins not in a laboratory, but in the soil of one of the most remote inhabited islands on Earth. In 1964, a Canadian scientific expedition to Easter Island (Rapa Nui) collected soil samples. nih.govhekint.org From one of these samples, scientists at Ayerst Pharmaceuticals (now part of Pfizer) isolated a bacterium, Streptomyces hygroscopicus. nih.govbio-rad-antibodies.com This bacterium was found to produce a previously unknown macrolide compound with potent antifungal properties. hekint.orgbio-rad-antibodies.com In a nod to its place of origin, the compound was named "Rapamycin." hekint.orgbio-rad-antibodies.com

Initially developed as an antifungal agent, this application was later abandoned when researchers discovered its powerful immunosuppressive and antiproliferative capabilities. bio-rad-antibodies.comjosefelixrodriguezantonweb.com This discovery pivoted the research focus towards its potential use in preventing organ transplant rejection, a role in which it was eventually approved by the U.S. Food and Drug Administration in 1999 under the name Sirolimus. josefelixrodriguezantonweb.com The profound ability of Rapamycin to halt cell proliferation also marked it as a compound of significant interest for cancer research, establishing it as the prototypical mTOR inhibitor. bio-rad-antibodies.comnih.gov

Elucidation of mTOR as the Direct Intracellular Target of Rapamycin

Despite its known effects, the precise molecular mechanism of Rapamycin remained a puzzle for years. The breakthrough came with the discovery that Rapamycin does not act alone within the cell. Instead, it first forms a complex with an intracellular protein known as FK506-binding protein 12 (FKBP12). nih.gov This Rapamycin-FKBP12 complex then acts as a "molecular glue," binding to a large, previously uncharacterized protein kinase. researchgate.netyoutube.com

This binding event allosterically inhibits the kinase's activity, preventing it from phosphorylating its downstream targets and thereby halting cell growth and proliferation. youtube.comjci.org Elegant genetic screens in yeast helped identify the genes that conferred resistance to Rapamycin, leading to the discovery of the target proteins, aptly named Target of Rapamycin (TOR). jci.org Subsequent research in mammals identified the corresponding protein, which was named the mammalian (now mechanistic) Target of Rapamycin, or mTOR. nih.gov This pivotal research established that the Rapamycin-FKBP12 complex specifically binds to a domain on mTOR known as the FKBP12-Rapamycin Binding (FRB) domain, confirming mTOR as the direct intracellular target of Rapamycin. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of Mtor Inhibitor 1

Allosteric Inhibition of mTORC1 by Rapalog-Class mTOR Inhibitor-1

Rapamycin (B549165) and its analogs, collectively known as rapalogs, are first-generation mTOR inhibitors that function as allosteric inhibitors of mTORC1. oncotarget.comtandfonline.com

Formation of the Rapamycin-FKBP12 Complex and its Interaction with mTORC1

Rapalogs exert their inhibitory effect by first forming an intracellular complex with the immunophilin FK506-binding protein 12 (FKBP12). acs.orgnih.gov This rapamycin-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, specifically within the mTORC1 complex. amegroups.orgacs.org This interaction does not directly block the catalytic site but rather interferes with the association of mTOR with its accessory protein, raptor (regulatory-associated protein of mTOR). wikipedia.orgresearchgate.net This disruption is crucial for the subsequent inhibition of downstream signaling. The formation of this ternary complex is a key step that leads to the destabilization of mTORC1 and restricts the access of its substrates. nih.govmdpi.com

Selective Impact on Downstream Effectors of mTORC1 (e.g., S6K1, 4E-BP1)

The allosteric inhibition of mTORC1 by rapalogs has a selective impact on its downstream effectors. It potently inhibits the phosphorylation of ribosomal protein S6 kinase 1 (S6K1), a key regulator of protein synthesis and cell growth. wikipedia.orgersnet.org However, the effect on another major mTORC1 substrate, eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), is often incomplete or weak. nih.govaacrjournals.org This substrate selectivity is a hallmark of rapalog-class inhibitors and is attributed to the specific manner in which the rapamycin-FKBP12 complex interacts with mTORC1. nih.govnih.gov While S6K1 phosphorylation is robustly inhibited, the phosphorylation of 4E-BP1 can be resistant to acute treatment with rapalogs in certain cellular contexts. nih.gov

ATP-Competitive Inhibition of mTOR Kinase by Advanced this compound

To overcome the limitations of rapalogs, a new generation of mTOR inhibitors has been developed. These are known as ATP-competitive inhibitors and they target the kinase domain of mTOR directly. wikipedia.orgresearchgate.net

Dual Inhibition of mTORC1 and mTORC2 Catalytic Activity

A significant advantage of ATP-competitive inhibitors is their ability to inhibit both mTORC1 and mTORC2. researchgate.netnih.gov By targeting the conserved kinase domain, these inhibitors effectively block the catalytic activity of mTOR regardless of which complex it is in. This leads to a more comprehensive blockade of the mTOR signaling pathway, affecting not only mTORC1-mediated processes but also mTORC2-dependent functions, such as the full activation of Akt. nih.gov This dual inhibition can lead to more potent downstream effects compared to rapalogs. mdpi.comnih.gov

Molecular Consequences of this compound on Phosphorylation Dynamics

The inhibition of mTOR by either class of inhibitors leads to significant alterations in cellular phosphorylation cascades.

The most immediate consequence is the reduced phosphorylation of direct mTOR substrates. With rapalogs, this is most prominently seen with the dephosphorylation of S6K1. wikipedia.org ATP-competitive inhibitors, on the other hand, lead to the decreased phosphorylation of a broader range of substrates for both mTORC1 and mTORC2, including S6K1, 4E-BP1, and Akt at Serine 473 (a direct mTORC2 target). mdpi.comnih.gov

Inhibition of mTORC1 can also lead to feedback activation of other signaling pathways. A well-documented example is the activation of the PI3K/Akt pathway following mTORC1 inhibition. portlandpress.comnih.gov This occurs because S6K1, when active, normally phosphorylates and inhibits insulin (B600854) receptor substrate 1 (IRS-1), creating a negative feedback loop. portlandpress.comnih.gov When mTORC1 and S6K1 are inhibited, this feedback is relieved, leading to increased signaling through PI3K and Akt. portlandpress.com

The table below summarizes the differential effects of rapalog-class and ATP-competitive mTOR inhibitors on key signaling molecules.

FeatureRapalog-Class this compoundAdvanced (ATP-Competitive) this compound
Binding Site Allosteric (FRB domain of mTOR)Orthosteric (ATP-binding site of mTOR kinase domain)
Requirement for FKBP12 YesNo
Inhibition of mTORC1 Partial/SelectiveComplete
Inhibition of mTORC2 Generally no, or only with prolonged treatmentYes
Effect on S6K1 Phosphorylation Strong InhibitionStrong Inhibition
Effect on 4E-BP1 Phosphorylation Weak or context-dependent inhibitionStrong Inhibition
Effect on Akt (Ser473) Phosphorylation No direct inhibition; can lead to activation via feedback loopDirect Inhibition

Cellular and Physiological Effects of Mtor Inhibitor 1: Preclinical Research Insights

Modulation of Fundamental Cellular Processes by mTOR Inhibitor-1

Preclinical studies have extensively investigated the impact of this compound on fundamental cellular processes. These inhibitors have been shown to exert significant effects on protein synthesis, autophagy, cell cycle progression, and cellular metabolism.

Impact on Protein Synthesis and Ribosome Biogenesis

mTORC1 is a master regulator of protein synthesis, a process fundamental for cell growth and proliferation. researchgate.net Inhibition of mTORC1 signaling by this compound has a profound impact on both the synthesis of proteins and the biogenesis of ribosomes, the cellular machinery responsible for protein production.

Furthermore, mTORC1 plays a crucial role in promoting ribosome biogenesis by regulating the synthesis and processing of ribosomal RNA (rRNA), a core component of ribosomes. nih.govoup.com Preclinical data indicates that mTORC1 signaling is necessary for the proper processing of rRNA precursors. nih.gov By disrupting mTORC1 function, this compound can interfere with the production of mature rRNA, thereby hindering the assembly of new ribosomes. This coordinated suppression of both ribosomal protein synthesis and rRNA biogenesis highlights the central role of this compound in controlling the cell's protein synthetic machinery. nih.govresearchgate.net

Induction and Regulation of Autophagy Flux

Autophagy is a catabolic process by which cells degrade and recycle their own components, a critical mechanism for maintaining cellular homeostasis, especially during periods of stress. nih.gov mTORC1 acts as a primary negative regulator of autophagy. portlandpress.com When mTORC1 is active, it suppresses the initiation of autophagy. Conversely, inhibition of mTORC1 by compounds like this compound leads to the induction of autophagy. frontiersin.orgnih.gov

The molecular mechanism of this regulation involves the direct phosphorylation of key autophagy-related (Atg) proteins by mTORC1. Specifically, mTORC1 phosphorylates and inhibits the ULK1/2 complex, which is essential for the initiation of autophagosome formation. nih.govmdpi.com By blocking mTORC1 activity, this compound prevents this inhibitory phosphorylation, thereby allowing the ULK1/2 complex to become active and initiate the autophagic process. mdpi.com

Effects on Cell Cycle Progression and Cellular Proliferation

The mTOR signaling pathway is a critical regulator of cell cycle progression and cellular proliferation. nih.gov By integrating signals related to nutrient availability and mitogenic stimulation, mTOR ensures that cells only commit to division when conditions are favorable. Inhibition of mTOR signaling with compounds like this compound has been shown to arrest the cell cycle, primarily in the G1 phase, and inhibit cellular proliferation. nih.govphysiology.org

The progression through the G1 phase of the cell cycle is governed by the activity of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins. The mTOR pathway, through its downstream effectors S6K1 and 4E-BP1/eIF4E, controls the expression of key G1 cyclins, such as cyclin D1. nih.govphysiology.org Inhibition of mTOR leads to a decrease in cyclin D1 levels, which in turn reduces the activity of its partner CDKs (CDK4 and CDK6) and prevents the phosphorylation of the retinoblastoma protein (Rb). physiology.org This keeps Rb in its active, hypophosphorylated state, where it binds to and inhibits the E2F family of transcription factors, thereby blocking the expression of genes required for entry into the S phase.

Preclinical studies have demonstrated that inhibiting mTOR can lead to a G1 cell cycle arrest in various cancer cell lines. physiology.orgresearchgate.net For instance, treatment of ovarian cancer cells with an mTOR inhibitor resulted in G1 arrest, which was accompanied by a reduction in the expression of cyclin D1 and CDK4. physiology.org Similarly, in hematopoietic stem cells, deletion of mTOR led to a shift from quiescence (G0) to proliferation (G1 and S/G2/M phases), indicating that mTOR signaling is crucial for maintaining the quiescent state. pnas.org The antiproliferative effects of mTOR inhibitors have been consistently observed across numerous preclinical models, highlighting their potential to control aberrant cell growth. portlandpress.com

Influence on Cellular Metabolism (Lipid Synthesis, Glucose Metabolism, Oxidative Phosphorylation)

The mTOR pathway plays a central role in orchestrating cellular metabolism to support cell growth and proliferation. nih.govresearchgate.net mTORC1, in particular, promotes a metabolic shift towards anabolic processes, including lipid and nucleotide synthesis, while also influencing glucose metabolism. spandidos-publications.comnih.gov Inhibition of mTORC1 by this compound can therefore profoundly alter the metabolic landscape of a cell.

Lipid Synthesis: mTORC1 is a key activator of de novo lipid synthesis. nih.gov It promotes the activity of the sterol responsive element-binding protein (SREBP) transcription factors, which control the expression of genes involved in fatty acid and cholesterol biosynthesis. nih.govmdpi.com This activation occurs through both S6K1-dependent and -independent mechanisms. nih.gov Consequently, inhibition of mTORC1 signaling can lead to a reduction in lipid synthesis, a critical process for building new membranes in proliferating cells. researchgate.net

Glucose Metabolism: mTORC1 signaling facilitates a shift in glucose metabolism from oxidative phosphorylation towards aerobic glycolysis, a phenomenon often observed in cancer cells known as the Warburg effect. spandidos-publications.comnih.gov This metabolic reprogramming is thought to provide the necessary building blocks for biomass production. mTORC1 achieves this in part by increasing the translation of the transcription factor HIF1α, which upregulates the expression of several glycolytic enzymes. nih.gov Therefore, treatment with an mTOR inhibitor can potentially reverse this glycolytic switch and promote a more oxidative metabolic state. mTORC1 also influences glucose metabolism by regulating gluconeogenesis in the liver. mdpi.com

Oxidative Phosphorylation: While mTORC1 activation generally promotes glycolysis, the relationship with oxidative phosphorylation is complex and can be cell-type dependent. nih.govresearchgate.net In some contexts, mTORC1 has been shown to suppress oxidative phosphorylation. researchgate.net Conversely, under conditions of energy stress, such as low ATP levels, the energy-sensing kinase AMPK is activated, which in turn inhibits mTORC1. nih.gov This feedback loop suggests a tight regulation between mTORC1 activity and the cell's energy status, which is primarily maintained through oxidative phosphorylation.

Efficacy of this compound in Preclinical Disease Models

The promising cellular effects of mTOR inhibitors have led to their extensive evaluation in various preclinical models of disease, particularly in the context of cancer.

In Vitro Cancer Cell Line Studies

In vitro studies using a wide range of cancer cell lines have been instrumental in elucidating the anticancer potential of mTOR inhibitors. These studies have consistently demonstrated that mTOR inhibitors can effectively suppress the growth and proliferation of cancer cells.

For example, in hepatocellular carcinoma (HCC) cell lines, mTOR inhibitors like everolimus (B549166) and temsirolimus (B1684623) significantly suppressed cell growth and clonal formation. spandidos-publications.com Similarly, in breast cancer cell lines, the mTOR inhibitor RAD001 (everolimus) was shown to inhibit cell proliferation. iiarjournals.org The antiproliferative effects of mTOR inhibitors have also been observed in bladder cancer, plos.org renal cell carcinoma, aging-us.com and glioblastoma cell lines. mdpi.com

The efficacy of mTOR inhibitors can vary between different cancer cell lines, suggesting that the genetic background and the specific signaling pathways that are dysregulated in a particular cancer can influence its sensitivity to mTOR inhibition. plos.org For instance, some studies have suggested that tumors with hyperactivation of the PI3K/AKT/mTOR pathway may be particularly susceptible to mTOR inhibitors. iiarjournals.orgaging-us.com

Furthermore, in vitro studies have been crucial for understanding the mechanisms of resistance to mTOR inhibitors. One common mechanism of resistance is the feedback activation of upstream signaling pathways, such as the PI3K/Akt pathway, following mTORC1 inhibition. portlandpress.com This has led to the development of second and third-generation mTOR inhibitors that target both mTORC1 and mTORC2, or that have improved pharmacological properties. dovepress.comoup.com

Interactive Data Table: Efficacy of mTOR Inhibitors in Cancer Cell Lines

Cell Line Cancer Type mTOR Inhibitor Observed Effects Reference
HepG2, Hep3B, HuH6 Hepatocellular Carcinoma Everolimus, Temsirolimus Suppressed cell growth and clonal formation, increased cells in G0/G1 phase spandidos-publications.com
MCF-7, BT-474 Breast Cancer RAD001 (Everolimus) Suppressed cell proliferation, synergistic effect with carboplatin (B1684641) iiarjournals.org
T47D, MDA-MB-231, BT-20 Breast Cancer RAD001 (Everolimus) Suppressed cell proliferation iiarjournals.org
UM-UC3, UM-UC5, UM-UC6, KU7, 253J-BV, 253-JP Bladder Cancer RAD001 (Everolimus) Additive effect with ionizing radiation in suppressing clonogenic survival plos.org
Primary RCC cells Renal Cell Carcinoma GNE-477 Inhibited cell growth, viability, proliferation, migration, and invasion; induced apoptosis aging-us.com
U87MG, T98G Glioblastoma Rapamycin (B549165), Sapanisertib Inhibition of cell viability and migration mdpi.com
SK-UT-1, SK-UT1-B Uterine Carcinosarcoma Rapamycin, Sapanisertib Weak to no response to single agents, additive/supra-additive effects with gemcitabine medsci.org
MES-SA Uterine Leiomyosarcoma Rapamycin, Sapanisertib Sensitive to both inhibitors, additive effects with gemcitabine medsci.org
ESS-1 Endometrial Stromal Sarcoma Rapamycin, Sapanisertib Sensitive to both inhibitors, additive effects with gemcitabine medsci.org
NF2-deficient meningioma lines Meningioma RMC-6272 Superior growth inhibitory effects and cell-cycle arrest compared to first and second-generation inhibitors oup.com

In Vivo Animal Models of Neoplasia

Preclinical research has extensively utilized in vivo animal models to evaluate the anti-neoplastic potential of mTOR inhibitors. These studies have provided crucial insights into their efficacy across a range of cancer types, demonstrating effects on tumor growth, proliferation, and angiogenesis.

In xenograft models of head and neck squamous cell carcinoma (HNSCC), the mTOR inhibitor rapamycin and its analog everolimus have demonstrated efficacy. nih.gov Research in these models indicates that these inhibitors can prevent angiogenesis, the formation of new blood vessels essential for tumor growth. nih.gov Furthermore, studies in HNSCC xenograft models have shown that rapamycin and everolimus can also inhibit lymphangiogenesis and subsequent metastasis to lymph nodes. nih.gov

Investigations using a mouse xenograft model of gastric cancer revealed that mTOR inhibition can slow cancer cell proliferation. iiarjournals.org In this model, the rapalog everolimus, when used in combination with cyclophosphamide, exhibited synergistic antitumor activity. iiarjournals.org A notable effect of everolimus monotherapy was a decrease in the microvessel density of the gastric cancer xenografts, pointing to its anti-angiogenic properties. iiarjournals.org This reduction in vascularization is thought to stem from a combination of direct effects on endothelial cells and suppressed secretion of Vascular Endothelial Growth Factor (VEGF) by the cancer cells. iiarjournals.org

The efficacy of mTOR inhibitors has also been demonstrated in models of pediatric cancers. In a broad study by the Pediatric Preclinical Testing Program, rapamycin showed significant antitumor activity against a majority of solid tumor and acute lymphoblastic leukemia (ALL) xenografts. nih.gov Objective responses, including partial responses and maintained complete responses, were observed in animal models of rhabdoid tumors, rhabdomyosarcoma, osteosarcoma, and T-cell ALL. nih.gov

In prostate cancer models, ATP-competitive mTOR inhibitors have shown promise. nih.gov For example, the inhibitor MLN0128 was found to be effective in reducing tumor size and invasion in mouse models of prostate cancer. nih.gov Similarly, dual PI3K/mTOR inhibitors have demonstrated effective inhibition of cell proliferation in prostate cancer cells. nih.gov The role of the mTOR pathway has also been highlighted in mouse models where the loss of the tumor suppressor gene Pten leads to neoplasia. In Pten+/- mice, the rapamycin analog CCI-779 was able to delay disease progression, suggesting that mTOR inhibitors could be particularly effective in cancers with dysregulated PI3K signaling. pnas.org

Research in colorectal cancer (CRC) models has further solidified the therapeutic potential of targeting this pathway. Dual inhibition of PI3K and mTORC1/2 with compounds like NVP-BEZ235 led to tumor regression in a genetically engineered mouse model of sporadic CRC. oncotarget.com Studies have also shown that specifically down-regulating mTORC2 can inhibit the formation of colon cancer xenografts in vivo. oncotarget.com

More recent developments have focused on next-generation mTOR inhibitors. In preclinical models of NF2-deficient meningioma, the third-generation, bi-steric mTORC1 inhibitor RMC-6272 was shown to effectively block tumor growth in orthotopic mouse models. oup.com This compound demonstrated superior growth inhibitory effects compared to the first-generation inhibitor rapamycin. oup.com

Table 1: Efficacy of mTOR Inhibitors in Preclinical Models of Neoplasia

mTOR InhibitorCancer TypeAnimal ModelKey FindingsCitations
Rapamycin/Everolimus Head and Neck Squamous Cell Carcinoma (HNSCC)Xenograft ModelInhibited angiogenesis, lymphangiogenesis, and lymph node metastasis. nih.gov
Everolimus Gastric CancerMouse XenograftSlowed tumor cell proliferation and decreased microvessel density. iiarjournals.org
Rapamycin Pediatric Cancers (Sarcomas, ALL)Xenograft PanelDemonstrated broad antitumor activity; objective responses observed in rhabdomyosarcoma, osteosarcoma, and ALL models. nih.gov
MLN0128 Prostate CancerMouse ModelReduced tumor size and invasion. nih.gov
NVP-BEZ235 Colorectal Cancer (CRC)Genetically Engineered Mouse ModelInduced tumor regression through dual PI3K/mTOR inhibition. oncotarget.com
RMC-6272 NF2-Deficient MeningiomaOrthotopic Mouse ModelEffectively blocked meningioma growth; superior to first-generation inhibitors. oup.com
CCI-779 Pten-deficient TumorsPten+/- MouseDelayed disease progression by inhibiting mTOR. pnas.org

Preclinical Models of Non-Oncological Pathologies (e.g., Neurodegeneration, Organ Fibrosis)

The therapeutic utility of mTOR inhibition is being explored beyond oncology, with significant preclinical evidence supporting its potential in treating neurodegenerative and fibrotic diseases. The mechanism of action in these contexts often relates to the induction of autophagy, modulation of protein synthesis, and regulation of cellular stress responses. elifesciences.org

Neurodegeneration

In various animal models of neurodegenerative diseases, mTOR inhibition has emerged as a promising strategy. elifesciences.orgnih.gov In a mouse model of Parkinson's disease, rapamycin was found to reduce the death of dopaminergic neurons. elifesciences.org Similarly, for Alzheimer's disease (AD), studies in mouse models have shown that inhibiting mTOR can decrease amyloid-β deposits and ameliorate memory deficits, possibly through the enhancement of autophagy. elifesciences.org

Further research in a transgenic mouse model of tauopathy, another hallmark of AD, compared the effects of different mTOR inhibitors. bohrium.com The dual PI3K/mTOR inhibitor PQR530, which has high blood-brain barrier permeability, was able to reduce pathological tau accumulation even when treatment was initiated after the onset of pathology. bohrium.com In contrast, rapamycin was only effective when administered before the pathology was detectable. bohrium.com

The benefits of mTOR inhibition extend to rare, mitochondria-related neurodegenerative conditions. In a mouse model of Leigh syndrome, a severe neurological disorder caused by mitochondrial complex I defects, treatment with rapamycin significantly attenuated neurodegeneration and extended the lifespan of the animals. elifesciences.org

Organ Fibrosis

The mTOR signaling pathway is a key player in the pathogenesis of organ fibrosis, a condition characterized by the excessive deposition of extracellular matrix. researchgate.netresearchgate.net In the liver, the AKT/mTOR pathway is markedly activated in the early stages of cirrhotic portal hypertension. plos.org In a rat model of this condition induced by bile duct ligation, the mTOR inhibitor rapamycin improved liver function by limiting both inflammation and fibrosis. plos.org The therapeutic effect was attributed to the specific inhibition of the mTORC1 complex. plos.org

In the context of pulmonary fibrosis, transforming growth factor-beta 1 (TGF-β1) is known to activate mTOR signaling in human lung fibroblasts, which promotes the differentiation of these cells into collagen-producing myofibroblasts. bmj.comersnet.org Preclinical studies have shown that ATP-competitive mTOR inhibitors can significantly reduce the expression of fibrotic markers in response to TGF-β1. bmj.com These findings suggest that targeting the mTORC1/4E-BP1 signaling axis is a viable anti-fibrotic strategy. researchgate.net However, translating these findings to the clinic has proven complex, as a clinical trial using the rapalog everolimus for idiopathic pulmonary fibrosis reportedly led to a worsening of the condition, underscoring differences between preclinical models and human disease. ersnet.org

Table 2: Efficacy of mTOR Inhibitors in Preclinical Models of Non-Oncological Pathologies

mTOR InhibitorDisease ModelAnimal ModelKey FindingsCitations
Rapamycin Parkinson's DiseaseMouse ModelReduced death of dopaminergic neurons. elifesciences.org
mTOR allele deletion Alzheimer's DiseaseMouse ModelDecreased amyloid-β deposits and improved memory. elifesciences.org
PQR530 Alzheimer's Disease (Tauopathy)Transgenic Mouse (hTau.P301S)Reduced pathological tau accumulation even after disease onset. bohrium.com
Rapamycin Leigh Syndrome (Mitochondrial Disease)Mouse Model (Ndufs4 deficient)Attenuated neurodegeneration and significantly extended lifespan. elifesciences.org
Rapamycin Liver Fibrosis / CirrhosisRat Model (Bile Duct Ligation)Limited inflammation and fibrosis, improving liver function via mTORC1 inhibition. plos.org
ATP-competitive mTOR inhibitors Pulmonary FibrosisHuman Lung Fibroblasts (in vitro)Reduced TGF-β1-induced expression of fibrotic markers (ACTA2, COL1A1). bmj.com

Interactions of Mtor Inhibitor 1 with Interconnected Signaling Pathways

Feedback Activation Loops Triggered by mTOR Inhibition

A significant consequence of inhibiting mTOR, particularly mTORC1, is the disruption of negative feedback loops that normally serve to dampen signaling through pro-survival pathways. oncotarget.com This can lead to the paradoxical activation of upstream and parallel signaling cascades, potentially counteracting the intended therapeutic effects of mTOR inhibitors.

One of the most well-characterized feedback loops involves the phosphatidylinositol 3-kinase (PI3K)/AKT pathway. Under normal conditions, mTORC1, through its downstream effector S6 kinase 1 (S6K1), phosphorylates and promotes the degradation of insulin (B600854) receptor substrate-1 (IRS-1). scientificarchives.com This action serves as a negative feedback mechanism to attenuate PI3K/AKT signaling. scientificarchives.com

When mTORC1 is inhibited by agents like mTOR inhibitor-1, the inhibitory phosphorylation of IRS-1 by S6K1 is relieved. scientificarchives.com This leads to the stabilization and accumulation of IRS-1, which in turn enhances the activation of PI3K and its downstream effector AKT. scientificarchives.com This compensatory activation of the PI3K/AKT pathway can promote cell survival and proliferation, thereby mitigating the anti-proliferative effects of mTOR inhibition. oncotarget.comaacrjournals.org This phenomenon has been observed in various cancer cell lines and in tumor biopsies from patients treated with mTOR inhibitors. oncotarget.com

Table 1: Key Research Findings on PI3K/AKT Pathway Activation Following mTOR Inhibition
FindingMechanismImplicationReference
Inhibition of mTORC1 leads to increased AKT phosphorylation.Relief of S6K1-mediated negative feedback on IRS-1, leading to enhanced PI3K signaling.Reduced efficacy of mTOR inhibitors as monotherapy. oncotarget.comscientificarchives.com
Dual inhibition of PI3K and mTOR shows greater anti-proliferative activity than mTOR inhibition alone.Simultaneously blocks the primary target and the compensatory feedback loop.Supports the rationale for combination therapies. cancernetwork.com

In addition to the PI3K/AKT pathway, inhibition of mTORC1 can also lead to the activation of the RAS/RAF/MEK/MAPK (mitogen-activated protein kinase) pathway. nih.gov The crosstalk between the mTOR and MAPK pathways is complex and can be both positive and negative. nih.gov

One mechanism for this upregulation involves a PI3K-dependent feedback loop. oncotarget.com Inhibition of mTORC1 can lead to increased PI3K activity, which can then activate Ras. jci.org Activated Ras, in turn, initiates the RAF/MEK/ERK signaling cascade, promoting cell proliferation and survival. jci.orgmdpi.com Studies have shown that treatment with mTOR inhibitors can result in increased ERK phosphorylation in cancer cells. nih.govjci.org This feedback activation of the MAPK pathway represents another mechanism of resistance to mTOR-targeted therapies. nih.gov

Table 2: Research Findings on RAS/RAF/MEK/MAPK Pathway Upregulation
FindingMechanismImplicationReference
mTORC1 inhibition can lead to MAPK pathway activation.S6K-PI3K-Ras dependent feedback loop.Potential for resistance to mTOR inhibitors. jci.org
Combined inhibition of mTOR and MEK shows enhanced anti-tumor effects.Blocks both the mTOR pathway and the compensatory MAPK pathway activation.A promising strategy for overcoming resistance. jci.orgresearchgate.net

Cross-talk with Other Signaling Networks (e.g., STAT3, HIF-1α)

The mTOR signaling network is intricately connected with other crucial cellular signaling pathways, including the Signal Transducer and Activator of Transcription 3 (STAT3) and Hypoxia-Inducible Factor-1α (HIF-1α) pathways.

STAT3: The mTORC1 pathway can directly phosphorylate STAT3 on Ser727, a modification that promotes the transcription of HIF-1α mRNA. researchgate.net This indicates a direct regulatory link where mTORC1 can influence gene expression through STAT3.

HIF-1α: mTORC1 plays a multifaceted role in regulating HIF-1α, a key transcription factor in the cellular response to hypoxia. nih.gov mTORC1 can enhance the translation of HIF-1α mRNA through its downstream effectors 4E-BP1 and S6K1. researchgate.netnih.gov Furthermore, the mTORC1-mediated phosphorylation of STAT3 contributes to the transcriptional upregulation of HIF-1α. researchgate.net Conversely, HIF-1α can also influence mTOR signaling, creating a potential positive feedback loop that sustains the activation of both pathways. mdpi.com

Implications of Pathway Interdependence for Preclinical Combination Strategies

The existence of feedback loops and extensive crosstalk between the mTOR pathway and other signaling networks has significant implications for the development of effective therapeutic strategies. The activation of compensatory survival pathways upon mTOR inhibition highlights the limitations of monotherapy and underscores the need for rational combination approaches. aacrjournals.org

Preclinical studies have explored various combination strategies to overcome these resistance mechanisms:

Vertical Inhibition: This strategy involves simultaneously targeting multiple components within the same signaling pathway. For example, combining an mTOR inhibitor with a PI3K or AKT inhibitor can provide a more comprehensive blockade of the PI3K/AKT/mTOR axis and prevent the feedback activation of AKT. mdpi.comoncohemakey.com

Horizontal Inhibition: This approach involves targeting components of parallel signaling pathways that are activated as a compensatory response. The combination of an mTOR inhibitor with a MEK inhibitor is a prime example, aiming to block both the mTOR and the upregulated MAPK pathways. jci.orgoncohemakey.com

Targeting Downstream Effectors: Another strategy is to target key downstream mediators of mTOR and its interconnected pathways. For instance, given the crosstalk between mTOR and STAT3 in regulating HIF-1α, combining an mTOR inhibitor with a STAT3 inhibitor could more effectively suppress angiogenesis and tumor growth. nih.gov

These preclinical findings provide a strong rationale for clinical trials investigating the efficacy of this compound in combination with other targeted agents to enhance anti-tumor activity and overcome acquired resistance. mdpi.comoncotarget.com

Mechanisms of Preclinical Resistance to Mtor Inhibitor 1

Intrinsic Resistance Mechanisms Identified in Cellular Models

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to mTOR inhibitor-1 from the outset of treatment. This can be attributed to pre-existing cellular characteristics that circumvent the drug's mechanism of action.

Genetic alterations in components of the PI3K/AKT/mTOR pathway are a primary cause of intrinsic resistance. Mutations in the mTOR gene itself can prevent the binding of this compound, rendering the drug ineffective. For example, mutations in the FKBP12-rapamycin-binding (FRB) domain of mTOR can block the binding of allosteric inhibitors like rapamycin (B549165). nih.govpor-journal.com Some mutations can also lead to a hyperactive state of mTOR that is resistant to ATP-competitive inhibitors. nih.gov These mutations have been identified in patients who have not yet received treatment, suggesting a baseline resistance to mTOR inhibitors. nih.gov

Loss of the tumor suppressor gene PTEN is another frequent genetic event that confers resistance. plos.orgmdpi.com PTEN normally functions to antagonize PI3K activity; its loss leads to hyperactivation of the PI3K/AKT/mTOR pathway. mdpi.commdpi.com While PTEN-deficient tumors were initially thought to be sensitive to mTOR inhibition, clinical data have shown that PTEN-negative tumors can exhibit resistance. plos.orghematologyandoncology.net This is partly because loss of PTEN can lead to increased signaling through the p110β isoform of PI3K, which can be a mechanism of resistance to p110α-specific inhibitors. mdpi.com

Genetic Alteration Effect on mTOR Pathway Mechanism of Resistance
mTOR Mutations (FRB domain) Prevents inhibitor bindingAllosteric mTOR inhibitors cannot bind to their target. nih.govpor-journal.com
Hyperactivating mTOR Mutations Constitutive mTOR activationPathway remains active despite the presence of an inhibitor. nih.gov
PTEN Loss Hyperactivation of PI3K/AKT signalingIncreased downstream signaling can overcome mTOR inhibition. plos.orgmdpi.commdpi.com

Cancer cells can possess inherent mechanisms to activate pro-survival signaling pathways that run in parallel to the mTOR pathway. This allows them to bypass the growth-inhibitory effects of this compound. A key example is the Ras/Raf/MEK/MAPK pathway. nih.gov In some cancer cell lines, inhibition of mTORC1 can lead to the activation of the MAPK pathway, which can then promote cell survival and proliferation. nih.gov Tumors with activating mutations in genes like KRAS are often insensitive to mTOR inhibitors because their growth is primarily driven by the MAPK pathway. glowm.com The presence of dual mutations in both the PI3K pathway and the MAPK pathway (e.g., KRAS or BRAF mutations) can confer resistance to mTOR inhibitors. glowm.com

Acquired Resistance Mechanisms in In Vitro and In Vivo Models

Acquired resistance develops in cancer cells that are initially sensitive to this compound after a period of treatment. This evolution of resistance is a major cause of treatment failure.

A well-documented mechanism of acquired resistance is the reactivation of upstream signaling pathways, particularly through receptor tyrosine kinases (RTKs). mdpi.comnih.gov Inhibition of mTORC1 can disrupt negative feedback loops that normally keep RTK signaling in check. cancernetwork.comnih.gov For instance, mTORC1 inhibition can lead to the upregulation of RTKs such as the insulin-like growth factor 1 receptor (IGF1R) and human epidermal growth factor receptors (HER2, HER3). mdpi.com This leads to increased signaling through the PI3K/AKT pathway, effectively counteracting the inhibitory effect of the drug. plos.orgnih.gov This feedback activation of PI3K/AKT signaling has been observed in biopsies from patients treated with mTOR inhibitors. oncotarget.com

Receptor Tyrosine Kinase Effect of mTORC1 Inhibition Consequence
IGF1R Upregulation and activationIncreased PI3K/AKT signaling. mdpi.comglowm.com
HER2/HER3 Upregulation and activationSustained pro-survival signals. mdpi.com
PDGFR UpregulationIncreased PI3K-dependent AKT phosphorylation. nih.gov

Cancer cells can adapt their metabolism to survive the stress induced by mTOR inhibition. Since mTORC1 is a central regulator of cellular metabolism, its inhibition can force cells to find alternative ways to produce energy and building blocks for growth. mdpi.com One such adaptation is the increased reliance on autophagy, a cellular process for recycling cytoplasmic components to provide nutrients during times of stress. oncotarget.com While mTORC1 normally suppresses autophagy, its inhibition can lead to an increase in this process, which can promote cell survival. oncotarget.com

Furthermore, mTORC1 plays a role in regulating nucleotide synthesis. oncotarget.com Cells may develop mechanisms to bypass this control, allowing them to continue producing the necessary components for DNA and RNA synthesis. Another metabolic adaptation involves lipid synthesis, as mTORC1 has been shown to promote the creation of new lipids in breast cancer cells. mdpi.com Cells that can find alternative ways to maintain lipid production may be more resistant to mTOR inhibitors.

Strategies to Overcome Resistance in Preclinical Settings (e.g., Dual Inhibition, Combination Therapy)

To combat resistance to this compound, researchers are exploring several preclinical strategies, primarily focusing on dual inhibition and combination therapies.

The rationale for dual inhibition stems from the feedback activation of the PI3K/AKT pathway upon mTORC1 inhibition. Dual PI3K/mTOR inhibitors, which target both PI3K and mTORC1/2, have been developed to block this escape mechanism. cancernetwork.commdpi.com These agents have demonstrated greater anticancer efficacy in preclinical models compared to rapalogs (rapamycin and its analogs) alone. nih.gov By inhibiting both PI3K and mTOR, these dual inhibitors prevent the rebound activation of AKT and more completely shut down the pathway. plos.org

Combination therapy involves using this compound alongside other targeted agents or conventional chemotherapy. Combining mTOR inhibitors with drugs that target the reactivated upstream or parallel pathways has shown promise. For example, combining an mTOR inhibitor with a MEK inhibitor can be effective in cells where the MAPK pathway is activated as a resistance mechanism. nih.gov Similarly, combining mTOR inhibitors with EGFR inhibitors has shown efficacy in preclinical models of colorectal cancer. oncotarget.com In the context of hormone receptor-positive breast cancer, combining mTOR inhibitors with endocrine therapies like letrozole (B1683767) or fulvestrant (B1683766) has been shown to restore sensitivity in resistant cell lines. hematologyandoncology.net

Another approach is the development of next-generation mTOR inhibitors. "RapaLinks" are a novel class of bivalent mTOR inhibitors designed to overcome resistance mutations by binding to two different sites on the mTOR protein. frontiersin.org Catalytic mTOR inhibitors, which target the kinase domain of mTOR, can also be effective against tumors that have acquired resistance to allosteric inhibitors through mutations in the FRB domain. semanticscholar.orgnih.gov

Strategy Mechanism of Action Preclinical Evidence
Dual PI3K/mTOR Inhibition Simultaneously blocks PI3K and mTOR, preventing feedback activation of AKT.Shows greater antitumor activity than mTORC1 inhibitors alone in various cancer cell lines. cancernetwork.commdpi.com
Combination with MEK Inhibitors Targets both the mTOR and MAPK pathways.Enhances sensitivity in breast cancer cells with MAPK activation. nih.gov
Combination with EGFR Inhibitors Blocks both mTOR and EGFR signaling.Suppresses cell growth in colorectal cancer xenografts. oncotarget.com
Combination with Endocrine Therapy Overcomes resistance to hormone-targeted therapies.Restores sensitivity to letrozole and fulvestrant in breast cancer models. hematologyandoncology.net
Next-Generation mTOR Inhibitors (e.g., RapaLinks, Catalytic Inhibitors) Overcome specific resistance mutations.Effective against cell lines with acquired resistance to first- and second-generation mTOR inhibitors. frontiersin.orgsemanticscholar.orgnih.gov

Advanced Research Methodologies for Studying Mtor Inhibitor 1

In Vitro Cellular Assays for mTOR Pathway Activity and Inhibition

In vitro cellular assays are fundamental for characterizing the biological activity of mTOR inhibitor-1. These assays are conducted in living cells to assess the inhibitor's impact on mTOR signaling and downstream cellular processes.

A primary method to monitor mTORC1 activity is to measure the phosphorylation status of its downstream substrates. nih.gov Western blotting is a widely used technique to detect changes in the phosphorylation of key mTORC1 substrates such as S6 ribosomal protein kinase 1 (S6K1) at threonine 389 (T389) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) at threonine 37/46 (T37/T46). nih.govresearchgate.net Similarly, mTORC2 activity can be assessed by monitoring the phosphorylation of Akt at serine 473 (S473). nih.govresearchgate.net

High-throughput, cell-based assays have also been developed for more efficient screening of mTOR inhibitors. The In-Cell Western (ICW) technique, for instance, allows for the quantitative measurement of protein phosphorylation, such as ribosomal protein S6 (rpS6), in a microplate format. nih.gov This method is suitable for screening large numbers of compounds or for siRNA-based genetic screens to identify modulators of mTORC1 signaling. nih.gov

Furthermore, various ELISA-based kits are commercially available for the convenient and sensitive detection of mTOR pathway proteins and their phosphorylation states directly in cell lysates or in a lysate-free format. aacrjournals.orgassaygenie.combosterbio.com These kits can be used to measure the relative amounts of phosphorylated mTOR or its substrates and to screen the effects of inhibitors like this compound. assaygenie.combosterbio.com Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another advanced method, offering a homogeneous, HTS-compatible format to measure mTOR kinase activity by detecting the phosphorylation of a substrate like 4E-BP1. thermofisher.comrevvity.com

Table 1: Examples of In Vitro Cellular Assays for mTOR Inhibition

Assay TypePrincipleReadoutTypical Application
Western Blot SDS-PAGE and antibody-based detection of specific proteins. nih.govresearchgate.netPhosphorylation status of mTOR substrates (p-S6K1, p-4E-BP1, p-Akt). nih.govresearchgate.netDetailed analysis of inhibitor effect on specific signaling nodes.
In-Cell Western (ICW) Infrared fluorescence-based quantitative detection of proteins in fixed cells in a microplate. nih.govQuantitative measurement of phosphorylated proteins (e.g., p-rpS6). nih.govHigh-throughput screening of small molecule or siRNA libraries. nih.gov
Cell-Based ELISA Enzyme-linked immunosorbent assay performed on whole cells in a microplate. aacrjournals.orgassaygenie.combosterbio.comColorimetric or fluorometric detection of total or phosphorylated mTOR and its substrates. aacrjournals.orgassaygenie.combosterbio.comScreening and profiling of mTOR inhibitors. assaygenie.combosterbio.com
TR-FRET Assay Detection of FRET between a donor-labeled antibody and an acceptor-labeled substrate upon phosphorylation. thermofisher.comrevvity.comTime-resolved fluorescence signal proportional to kinase activity. thermofisher.comrevvity.comHigh-throughput screening for inhibitors of mTOR kinase activity. thermofisher.com

Molecular Biology Techniques for Assessing Gene and Protein Expression

To understand the broader impact of this compound on cellular function, it is essential to investigate its effects on gene and protein expression. Molecular biology techniques are instrumental in this regard.

At the gene expression level, quantitative real-time polymerase chain reaction (qRT-PCR) is employed to measure changes in the mRNA levels of specific genes regulated by the mTOR pathway. This can provide insights into the transcriptional consequences of mTOR inhibition.

For a more global view of gene expression changes, techniques like DNA microarrays or RNA sequencing (RNA-seq) can be utilized. These methods allow for the simultaneous measurement of the expression levels of thousands of genes, providing a comprehensive picture of the cellular response to this compound.

Biochemical Assays for Kinase Activity and Target Engagement

Biochemical assays are crucial for directly measuring the enzymatic activity of mTOR and for confirming that this compound physically interacts with its intended target.

In vitro kinase assays are a primary method to directly assess the inhibitory effect of a compound on mTOR's catalytic activity. nih.govaacrjournals.org These assays typically involve incubating purified, active mTOR with a specific substrate, such as an inactive form of S6K1 or 4E-BP1, in the presence of ATP. aacrjournals.orgnih.gov The level of substrate phosphorylation is then measured, often by Western blotting with phospho-specific antibodies or through the incorporation of radiolabeled ATP. nih.govnih.gov The potency of an inhibitor is determined by its IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. nih.gov

To confirm that this compound directly binds to the mTOR protein, pull-down assays can be performed. aacrjournals.orgnih.gov In this technique, a modified version of the inhibitor is immobilized on beads, which are then incubated with cell lysates. aacrjournals.orgnih.gov If the inhibitor binds to mTOR, the mTOR protein will be "pulled down" with the beads and can be detected by Western blotting. aacrjournals.orgnih.gov

Table 2: Examples of Biochemical Assays for this compound

Assay TypePrincipleReadoutKey Information Provided
In Vitro Kinase Assay Measurement of substrate phosphorylation by purified mTOR in the presence of an inhibitor. nih.govaacrjournals.orgnih.govAmount of phosphorylated substrate, often detected by Western blot or radioactivity. nih.govnih.govDirect measure of inhibitor's enzymatic potency (IC50). nih.gov
Pull-Down Assay Use of an immobilized inhibitor to capture its binding partners from a cell lysate. aacrjournals.orgnih.govDetection of mTOR protein bound to the inhibitor-coated beads via Western blot. aacrjournals.orgnih.govConfirmation of direct physical interaction between the inhibitor and mTOR.
TR-FRET Kinase Assay Homogeneous assay measuring the phosphorylation of a GFP-tagged substrate by a terbium-labeled antibody. thermofisher.comFRET signal that is proportional to kinase activity. thermofisher.comHTS-compatible method to determine inhibitor potency against recombinant mTOR. thermofisher.com

Computational and In Silico Approaches for Inhibitor Design and Analysis

Computational methods play an increasingly important role in the discovery and optimization of enzyme inhibitors, including those targeting mTOR. These in silico techniques can accelerate the drug discovery process and provide valuable insights into inhibitor-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing the physicochemical properties of known mTOR inhibitors and their corresponding potencies, QSAR models can be developed to predict the activity of novel, untested compounds. This allows for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (the inhibitor) when bound to a larger molecule (the target protein, mTOR). nih.gov This method is used to understand the binding mode of this compound within the ATP-binding pocket or other allosteric sites of the mTOR kinase domain. aacrjournals.org The results of docking studies can guide the rational design of more potent and selective inhibitors.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the inhibitor-protein complex over time. MD simulations model the movement of atoms in the system, allowing for a more dynamic and realistic representation of the binding event.

Virtual Screening and Database Mining for Novel Inhibitors

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which use molecular docking to assess the fit of each compound in the target's binding site. nih.gov By applying these methods to vast chemical databases, researchers can identify novel scaffolds for the development of new mTOR inhibitors.

Animal Model Systems for Efficacy and Mechanism Evaluation

The in vivo assessment of this compound, a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2, is crucial for determining its therapeutic potential and understanding its mechanism of action in a complex biological system. While specific preclinical data for "this compound (Compound C-4)" in animal models is not extensively detailed in publicly available literature, the methodologies for evaluating its efficacy and mechanism can be extrapolated from comprehensive studies on other second and third-generation mTOR inhibitors with similar dual-target profiles. These studies utilize a variety of animal models, primarily in the context of oncology, to investigate the compound's anti-tumor activity and its effects on the mTOR signaling pathway.

Animal models for studying mTOR inhibitors are predominantly focused on cancer research, given the frequent dysregulation of the PI3K/AKT/mTOR pathway in various malignancies. aacrjournals.orgaacrjournals.org Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of this research. aacrjournals.orgashpublications.orgnih.gov These models allow for the direct assessment of an inhibitor's effect on human tumor growth. Patient-derived xenograft (PDX) models, which involve the implantation of tumor fragments from a patient, are also increasingly used as they are believed to better recapitulate the heterogeneity and microenvironment of human cancers. ashpublications.org

Efficacy in Xenograft Models

The anti-tumor efficacy of potent mTOR inhibitors is evaluated in various xenograft models representing different cancer types. The choice of cell line is often based on the known genetic mutations that lead to mTOR pathway activation, such as mutations in PIK3CA or KRAS, or loss of the tumor suppressor PTEN. aacrjournals.orgashpublications.org

For instance, in studies of compounds with similar mechanisms to this compound, significant tumor growth inhibition (TGI) has been observed. A dual mTORC1/mTORC2 inhibitor, OSI-027, demonstrated robust anti-tumor activity in a SKOV-3 human ovarian cancer xenograft model, which harbors a PIK3CA mutation. aacrjournals.org Similarly, in a COLO 205 colon cancer xenograft model, OSI-027 showed superior efficacy compared to the first-generation mTOR inhibitor, rapamycin (B549165). aacrjournals.org

Another example is the investigational mTOR kinase inhibitor MLN0128 (formerly INK128), which was evaluated in preclinical models of B-cell acute lymphoblastic leukemia (B-ALL). nih.gov In a syngeneic mouse model of lymphoid BCR-ABL+ disease, daily oral administration of MLN0128 led to a rapid clearance of leukemic outgrowth. nih.gov Furthermore, in primary xenografts of Philadelphia chromosome-positive (Ph+) B-ALL, MLN0128 significantly enhanced the efficacy of the tyrosine kinase inhibitor dasatinib. nih.gov

The table below summarizes representative findings from preclinical studies of mTOR inhibitors with mechanisms analogous to this compound, showcasing their efficacy in various cancer xenograft models.

Table 1: Efficacy of Dual mTORC1/mTORC2 Inhibitors in Xenograft Models

Compound Cancer Model Mouse Strain Key Finding Reference
OSI-027 SKOV-3 Ovarian Xenograft (PIK3CA mutant) Nude 100% median Tumor Growth Inhibition (TGI) with 15% regression. aacrjournals.org
OSI-027 COLO 205 Colon Xenograft Nude 95% median TGI, superior to rapamycin (75% TGI). aacrjournals.org
MLN0128 Syngeneic BCR-ABL+ B-ALL Syngeneic Rapid clearance of leukemic outgrowth. nih.gov
MLN0128 Primary Ph+ B-ALL Xenograft NOD/SCID Significantly enhanced the efficacy of dasatinib. nih.gov
Gedatolisib (B612122) CRLF2/JAK-mutant B-ALL PDX NSG Near eradication of ALL with a mean 92.2% reduction versus vehicle. ashpublications.org
RMC-6272 NF2-deficient Meningioma Xenograft Athymic Nude Effective blockage of meningioma growth compared with vehicle controls. oup.com

| AZD2014 | U87MG Glioblastoma Xenograft | N/A | Dose-dependent tumor growth inhibitory effect. | mdpi.com |

Mechanism of Action Studies in Animal Models

To confirm that the observed anti-tumor effects are due to the inhibition of the mTOR pathway, pharmacodynamic studies are conducted in parallel with efficacy studies. These studies provide a crucial link between target engagement and therapeutic response.

In a study with OSI-027, pharmacodynamic effects were evaluated in a MDA-MB-231 breast cancer xenograft model. A single oral dose resulted in a significant and sustained inhibition of the phosphorylation of both the mTORC1 substrate 4E-BP1 and the mTORC2 substrate AKT. aacrjournals.org This demonstrates the dual inhibitory activity of the compound in a living organism.

Similarly, studies with the dual PI3K/mTOR inhibitor gedatolisib in Ph-like ALL xenograft models showed potent blockade of the PI3K pathway, as evidenced by the lack of upregulation of pAktS473, which can be a resistance mechanism with mTORC1-only inhibitors. ashpublications.org

The table below details the methodologies and findings from mechanism of action studies for mTOR inhibitors similar to this compound.

Table 2: In Vivo Mechanism of Action Studies of mTOR Inhibitors

Compound Animal Model Tissues Analyzed Key Mechanistic Findings Reference
OSI-027 MDA-MB-231 Breast Cancer Xenograft Tumor Concentration-dependent inhibition of p4E-BP1 and pAKT. aacrjournals.org
Gedatolisib Ph-like ALL PDX models Spleen (leukemia cells) Potent blockade of the PI3K pathway without upregulation of pAktS473. ashpublications.org
Rapamycin Pediatric Solid Tumor Xenografts Tumor Variable inhibition of cell growth in vitro; induced significant differences in event-free survival in vivo. nih.gov
CCI-779 Multiple Myeloma Xenograft Tumor Inhibited proliferation, angiogenesis, and induced tumor cell apoptosis. ashpublications.org

| Sirolimus (Rapamycin) | Mouse Melanoma Model | Colon, Tumor | Suppressed T-cell infiltration in colitic lesions and synergistically inhibited tumor growth with anti-PD-1 by inducing immunogenic cell death. | frontiersin.org |

These advanced research methodologies, employing a range of animal models and sophisticated analytical techniques, are essential for the preclinical evaluation of this compound. The data generated from these studies are critical for establishing a rationale for clinical development and for identifying patient populations most likely to benefit from this targeted therapy.

Future Directions and Emerging Concepts in Mtor Inhibitor 1 Research

Development of Next-Generation mTOR Inhibitors with Enhanced Specificity or Dual Targeting

The landscape of mTOR inhibition is evolving beyond the initial rapalogs, which primarily target the mTORC1 complex. acs.orgnih.gov A major thrust in current research is the development of next-generation inhibitors with improved mechanisms of action.

Dual mTORC1/mTORC2 Inhibitors : A significant advancement is the creation of ATP-competitive inhibitors that target the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 complexes. wikipedia.orgacs.org This dual inhibition provides a more thorough blockade of mTOR signaling. acs.org Compounds like Torin-1, Torin-2, and Sapanisertib have demonstrated this dual activity in preclinical models, showing more potent anti-proliferative effects than rapalogs alone. acs.orgspandidos-publications.comonclive.com For instance, Torin2 has been shown to effectively inhibit downstream effectors of both complexes and suppress AKT phosphorylation, a key signaling pathway in glioblastoma cells. spandidos-publications.com Similarly, MLN0128 (INK-128) is a potent and highly selective dual inhibitor that has shown the ability to block the progression of invasive prostate cancer in preclinical studies. nih.govmdpi.com

Dual-Targeting Inhibitors : Beyond targeting mTOR alone, researchers are designing single molecules that interact with two different protein targets. This can involve vertical inhibition (targeting two proteins in the same pathway) or horizontal inhibition (targeting proteins in different pathways). mdpi.com

PI3K/mTOR Dual Inhibitors : Given the close relationship between the PI3K/AKT and mTOR pathways, dual inhibitors targeting both PI3K and mTOR have been developed. nih.govaacrjournals.org Compounds like NVP-BEZ235 have shown potent antitumor activity in a wide range of cancer cell lines by simultaneously blocking these interconnected pathways. nih.govcancernetwork.com

HDAC/mTOR Dual Inhibitors : Another novel approach is the creation of dual inhibitors of histone deacetylases (HDACs) and mTOR. HDACs/mTOR Inhibitor 1 has been shown to induce cell cycle arrest and apoptosis in leukemia cells, demonstrating the potential of this dual-targeting strategy. medchemexpress.com

Enhanced Specificity : Efforts are also underway to create inhibitors with greater precision. For example, the development of RapaLink-1, which combines features of rapalogs and ATP-competitive inhibitors, represents a new generation of dual-binding site mTOR inhibitors designed for more potent and specific action. acs.orgmdpi.com

These next-generation inhibitors aim to overcome the feedback activation of survival pathways, such as the PI3K-AKT pathway, which is a common limitation of first-generation mTORC1-specific inhibitors. acs.orgnih.gov

Elucidating Novel Downstream Effectors and Upstream Regulators of mTOR Signaling

A deeper understanding of the intricate mTOR signaling network is crucial for refining therapeutic strategies. Research continues to uncover new components and connections within this pathway.

Novel Downstream Effectors : While S6K1 and 4E-BP1 are the most well-characterized downstream effectors of mTORC1, controlling protein synthesis, research is expanding to identify other critical targets. tmrjournals.comsochob.cl For example, mTORC1 has been found to regulate lipid synthesis and autophagy, and mTORC2 is known to control cellular survival and cytoskeletal organization. sochob.clarvojournals.org The kinase ULK1, which initiates autophagy, is also inhibited by mTOR, and targeting this interaction is a subject of ongoing study. mdpi.com Furthermore, mTORC1 can activate STAT3, linking it to another important signaling pathway involved in cell survival and regeneration. arvojournals.org

Novel Upstream Regulators : The regulation of mTOR activity is complex, involving a host of upstream signals. Growth factors, nutrients, and cellular energy levels are known to modulate mTOR through pathways involving proteins like PI3K, AKT, and TSC1/TSC2. mdpi.commdpi.comnih.gov Recent research has identified additional regulators. For example, Carboxypeptidase A4 (CPA4) has been identified as a novel upstream regulator that promotes cardiac hypertrophy by activating the PI3K-AKT-mTOR pathway. mdpi.com The lipid second messenger phosphatidic acid (PA) has also been found to directly interact with and activate mTOR in response to mitogenic signals. illinois.edu Conversely, tumor suppressors like PTEN negatively regulate the pathway. spandidos-publications.comtmrjournals.com Understanding these diverse inputs is key to predicting how mTOR inhibitor-1 will behave in different cellular contexts.

CategoryComponentFunction/Role in mTOR PathwayReference
Upstream Regulators PI3K/AKTActivates mTORC1 and mTORC2 in response to growth factors. mdpi.commdpi.com
TSC1/TSC2 ComplexActs as a negative regulator of mTORC1. mdpi.comnih.gov
PTENTumor suppressor that negatively regulates the PI3K/AKT/mTOR pathway. spandidos-publications.comtmrjournals.com
Carboxypeptidase A4 (CPA4)Novel activator, promotes hypertrophy by enhancing PI3K-AKT signaling. mdpi.com
Phosphatidic Acid (PA)Lipid second messenger that directly activates mTOR. illinois.edu
Downstream Effectors S6K1 and 4E-BP1Key mTORC1 targets that regulate protein synthesis and cell growth. tmrjournals.commdpi.com
ULK1Autophagy-initiating kinase inhibited by mTOR. mdpi.com
STAT3Transcription factor activated by mTORC1, linking to inflammatory signaling. arvojournals.org

Rational Design of Preclinical Combination Therapies Involving this compound

Given the complexity of cellular signaling, combination therapies are a promising strategy to enhance efficacy and overcome resistance. Preclinical studies are actively exploring rational combinations for this compound.

Combination with Chemotherapy : Combining mTOR inhibitors with cytotoxic agents like paclitaxel (B517696) or carboplatin (B1684641) has been shown to enhance apoptosis and antitumor efficacy in preclinical breast cancer models. nih.gov

Combination with Other Targeted Therapies :

IGF1R Inhibitors : mTOR inhibition can lead to a feedback activation of AKT through the insulin-like growth factor receptor (IGF1R) pathway. Combining an mTOR inhibitor like ridaforolimus (B1684004) with an anti-IGF1R antibody (dalotuzumab) has been shown in preclinical models to block this feedback loop and enhance pathway inhibition. aacrjournals.org

MEK Inhibitors : In colorectal cancer models, combining a PI3K/mTOR inhibitor with a MEK inhibitor demonstrated enhanced anti-proliferative effects, supporting the co-targeting of the PI3K/mTOR and MAPK pathways. plos.org

EGFR Inhibitors : For tumors driven by EGFR mutations, combining mTOR inhibitors with EGFR inhibitors like erlotinib (B232) or gefitinib (B1684475) can target multiple signaling pathways and potentially overcome resistance. mdpi.com

Combination with Immunotherapies : Despite their immunosuppressive properties, mTOR inhibitors can promote the generation of memory CD8+ T cells. This has led to preclinical investigations combining mTOR inhibitors with various immunotherapies to boost antitumor immune responses. mdpi.com

Combination with Autophagy Inhibitors : mTOR inhibitors can induce autophagy, which can sometimes act as a survival mechanism for cancer cells. Co-administering autophagy inhibitors can block this escape route and enhance the therapeutic effect. mdpi.com

Identification of Predictive Biomarkers for Response and Resistance in Preclinical Studies

To personalize therapy and improve outcomes, identifying which tumors will respond to this compound is critical. Preclinical research has focused on discovering predictive biomarkers.

Genetic Biomarkers :

PIK3CA Mutations : Mutations in PIK3CA, a gene in the PI3K pathway, have been suggested as a marker of sensitivity to mTOR inhibitors in preclinical models. nih.govpersonalizedmedonc.com

PTEN Loss : Loss of the tumor suppressor PTEN, which leads to PI3K/mTOR pathway activation, is another potential predictor of response. spandidos-publications.compersonalizedmedonc.com

KRAS Mutations : Conversely, activating mutations in the KRAS gene have been associated with resistance to mTOR inhibitors, even in the presence of sensitizing PIK3CA mutations. nih.govbioscientifica.com

Protein-Based Biomarkers :

Pathway Activation : High baseline levels of phosphorylated proteins in the mTOR pathway, such as pAKT and pS6, have been correlated with sensitivity to mTOR inhibitors in preclinical studies. nih.govpersonalizedmedonc.comiiarjournals.org

Feedback Markers : An increase in the phosphorylation of PRAS40 after treatment has been linked to a shorter time to progression in some models, suggesting it could be a marker of resistance or feedback activation. iiarjournals.org

Gene Signatures : Beyond single markers, researchers are developing gene signatures. A "PIK3CA-GS" profile, reflecting pathway activation more broadly than a single mutation, has shown promise in identifying tumors likely to respond to mTOR inhibition. nih.govpersonalizedmedonc.com

Biomarker TypePotential Predictor of ResponsePotential Predictor of ResistanceReference
Genetic PIK3CA mutations, PTEN lossKRAS mutations nih.govpersonalizedmedonc.combioscientifica.com
Protein High baseline pAKT, pS6, pS6KIncreased pPRAS40 post-treatment nih.govpersonalizedmedonc.comiiarjournals.org
Signature PIK3CA gene signature (PIK3CA-GS)Activated MAPK pathway nih.govpersonalizedmedonc.com

Exploration of this compound Roles in Novel Preclinical Disease Contexts (e.g., Aging, Infection)

The influence of the mTOR pathway extends beyond cancer, and preclinical research is exploring its role in other conditions.

Aging : The mTOR pathway is a central regulator of the aging process. frontiersin.orgarchivesofmedicalscience.com Inhibition of mTOR signaling with drugs like rapamycin (B549165) has been shown to extend lifespan and improve healthspan in numerous preclinical models, including yeast, worms, flies, and mice. archivesofmedicalscience.comresearchgate.netnih.gov Studies in mouse models of age-related diseases, such as Alzheimer's, have shown that mTOR inhibitors can reduce pathology and improve cognitive function. researchgate.netnudz.cz This has spurred significant interest in developing mTOR inhibitors as geroprotective agents to delay or treat multiple diseases of aging. researchgate.netnih.gov

Infection : The mTOR pathway is also manipulated by various pathogens to facilitate their replication and evade the host immune system. nih.gov

Viral Infections : Arboviruses, such as Dengue and Zika virus, exploit the mTOR pathway to optimize the host cellular environment for their own replication. nih.gov Preclinical studies have shown that mTOR inhibitors like rapamycin and Torin-1 can reduce viral replication. nih.gov The pathway is also implicated in HIV-associated pathologies, and preclinical evidence suggests mTOR inhibitors could be a novel therapeutic approach. unimi.it

Bacterial Infections : In the context of tuberculosis (TB), Mycobacterium tuberculosis modulates mTOR signaling to block autophagy, a key host defense mechanism. asm.org Using dual mTORC1/mTORC2 inhibitors has shown therapeutic potential in preclinical mouse models of TB by counteracting this effect. asm.org The use of mTOR inhibitors as an adjunct host-directed therapy for TB is an active area of investigation. frontiersin.org

Q & A

Q. What distinguishes mTOR inhibitor-1 from other mTOR inhibitors, such as rapamycin or ATP-competitive inhibitors?

this compound is a novel ATP-competitive inhibitor targeting both mTORC1 and mTORC2 complexes, unlike rapamycin analogs (rapalogs) that primarily inhibit mTORC1. Its mechanism involves direct competition with ATP at the kinase domain, blocking phosphorylation of downstream substrates like S6K1 and 4E-BP1 (mTORC1) and Akt (mTORC2). This dual inhibition reduces compensatory signaling pathways often observed with rapalogs . Key selectivity this compound shows >5,000-fold selectivity over PI3K isoforms (e.g., PIK3CA, PIK3CB) in binding assays, minimizing off-target effects .

Q. How should researchers design in vitro experiments to assess this compound’s antiproliferative effects?

  • Cell lines : Use models with hyperactivated mTOR signaling (e.g., A549 lung cancer cells, where this compound exhibits an IC50 of 3.176 μM at 24 hours ).
  • Dosage : Test a range of 0–12.8 μg/mL (0–35.2 μM) to capture dose-dependent responses .
  • Controls : Include rapamycin (mTORC1-specific) and dual mTOR/PI3K inhibitors (e.g., Dactolisib) to compare pathway specificity.
  • Readouts : Measure phosphorylated mTOR (p-mTOR Ser2448) via Western blot and cell viability via MTT assays .

Q. What are the key biochemical properties of this compound relevant to experimental workflows?

  • Solubility : 70 mg/mL in DMSO (192.72 mM); dilute in culture media to avoid solvent toxicity .
  • Stability : Store powder at -20°C (3 years) and dissolved stock at -80°C (2 years) .
  • Purity : Ensure ≥99.9% purity via HPLC/LC-MS to minimize batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in autophagy induction data when using this compound?

Autophagy outcomes depend on treatment duration and cellular context :

  • Short-term inhibition (6–12 hours): Typically induces autophagy via ULK1 activation (due to mTORC1 suppression).
  • Prolonged inhibition (>24 hours): May block autophagosome-lysosome fusion due to mTORC2/Akt inhibition, leading to autophagic flux arrest .
    Methodological recommendations :
    • Use tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) to distinguish autophagosome formation (yellow puncta) vs. degradation (red puncta).
    • Combine with lysosomal inhibitors (e.g., bafilomycin A1) to quantify flux .

Q. What strategies optimize in vivo dosing of this compound for xenograft studies?

  • Pharmacokinetics : Based on analogs (e.g., Compound 26 in ), administer 3.75–7.5 mg/kg orally daily, achieving tumor growth inhibition comparable to higher-dose PI3K/mTOR inhibitors .
  • Biomarker validation : Monitor p-S6K1 (mTORC1) and p-Akt Ser473 (mTORC2) in tumor lysates to confirm target engagement .
  • Toxicity mitigation : Schedule intermittent dosing (e.g., 5 days on/2 days off) to reduce metabolic side effects (e.g., hyperglycemia) common with chronic mTOR inhibition .

Q. How does this compound interact with cross-talk pathways like PI3K/Akt or RAS/MEK?

  • Compensatory PI3K/Akt activation : mTORC2 inhibition reduces Akt phosphorylation, but PI3K activity may rebound. Combine with PI3K inhibitors (e.g., GDC-0941) to enhance efficacy .
  • Synergy with MEK inhibitors : Co-targeting mTOR and MEK (e.g., Trametinib) blocks parallel survival pathways in RAS-mutant cancers. Use combinatorial IC50 matrices and Chou-Talalay analysis to quantify synergy .

Q. What experimental controls are critical for CRISPR/Cas9-mediated mTOR knockout studies alongside inhibitor-1 treatment?

  • Isoform-specific KO : Use sgRNAs targeting mTORC1-specific components (e.g., Raptor) vs. mTORC2 (Rictor) to dissect complex-specific effects.
  • Rescue experiments : Re-express wild-type or kinase-dead mTOR mutants to confirm on-target effects .
  • Off-target checks : Include inactive analogs (e.g., this compound with a mutated ATP-binding site) to rule out non-mTOR effects .

Data Presentation and Reproducibility

Q. How should researchers report this compound data to meet journal guidelines (e.g., ICMJE, CONSORT)?

  • Methods : Detail compound source (e.g., MedChemExpress), CAS number (468747-17-3), and validation (e.g., kinase profiling in Table 1) .
  • Statistics : For dose-response curves, report IC50 values with 95% confidence intervals and use nonlinear regression models (e.g., GraphPad Prism) .
  • Replication : Include triplicate biological repeats and independent experimental replicates in supplementary files .

Q. Table 1. Key Biochemical and Cellular Data for this compound

ParameterValueReference
mTOR binding KdNot reported (see MTI-31: 0.2 nM)
PI3Kα selectivity>5,000-fold vs. mTOR
A549 cell IC50 (24 h)3.176 μM
Solubility (DMSO)192.72 mM
In vivo effective dose3.75–7.5 mg/kg (oral)

Future Research Directions

  • Resistance mechanisms : Profile mTOR kinase domain mutations (e.g., mTOR Leu2185Trp) in long-term treated cell lines .
  • Nanoparticle delivery : Encapsulate this compound in lipid nanoparticles to enhance bioavailability for CNS tumor models .
  • Single-cell omics : Apply scRNA-seq to dissect heterogeneity in autophagy and apoptosis responses post-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.